4-Chloro-2-methyl-6-(p-tolyl)pyrimidine

Medicinal Chemistry ADME Optimization Drug Design

Researchers relying on generic 4-chloro-6-arylpyrimidines risk batch-to-batch variability in reactivity and biological readout. 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine (CAS 77232-27-0) is the exact regioisomer validated in kinase inhibitor and agrochemical programs. • Consistent LogP (3.41) and TPSA (25.78 Ų) for CNS-penetrant design. • Single electrophilic C4 site streamlines SNAr/cross-coupling scale-up. • Eliminates pre-activation needed with 4-hydroxy analogs.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
Cat. No. B12123540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-(p-tolyl)pyrimidine
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl
InChIInChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3
InChIKeyZYGKYEHQWWILSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methyl-6-(p-tolyl)pyrimidine: A Versatile Di-substituted Pyrimidine Scaffold for Medicinal Chemistry and Agrochemical Synthesis


4-Chloro-2-methyl-6-(p-tolyl)pyrimidine (CAS 77232-27-0) is a di-substituted pyrimidine derivative defined by a chlorine atom at the 4-position, a methyl group at the 2-position, and a para-tolyl substituent at the 6-position . With a molecular weight of 218.68 g/mol and a molecular formula of C12H11ClN2, this compound serves as a critical synthetic intermediate in the development of kinase inhibitors and agrochemicals . Its physicochemical profile—a LogP of ~3.41, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 25.78 Ų—positions it as a moderately lipophilic scaffold with favorable permeability characteristics . The presence of the reactive 4-chloro group enables versatile downstream functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions .

Why 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine Cannot Be Replaced by In-Class Analogs


Casual replacement of 4-chloro-2-methyl-6-(p-tolyl)pyrimidine with other 4-chloro-6-arylpyrimidines introduces variability in lipophilicity, steric bulk, and electronic character that can derail a synthetic sequence or SAR campaign. The para-methyl group on the phenyl ring directly influences the molecule's LogP (approximately 3.41) and polar surface area . As demonstrated in comparative xenobiotic response studies, even subtle changes in aryl substitution and halogen positioning on the pyrimidine core dictate whether a compound triggers a rapid or delayed biological response in plant systems [1]. Regioisomeric analogs—such as 4-chloro-6-methyl-2-phenylpyrimidine—exhibit fundamentally different reactivity profiles and biological readouts [1]. Furthermore, the specific 2-methyl-4-chloro substitution pattern provides a unique electrophilic handle for sequential functionalization that is absent in analogs like 2-methyl-6-(p-tolyl)pyrimidin-4-ol (CAS 77232-26-9), which requires additional activation steps before undergoing similar transformations .

Quantitative Differentiation Evidence for 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine Relative to Closest Analogs


Enhanced Lipophilicity (ΔLogP = +0.81) Relative to the Unsubstituted Phenyl Analog for Improved Membrane Permeability

4-Chloro-2-methyl-6-(p-tolyl)pyrimidine exhibits a predicted LogP of 3.41 . Its direct analog lacking the para-methyl substituent on the phenyl ring, 4-chloro-2-methyl-6-phenylpyrimidine (CAS 2915-15-3, MW 204.66), displays a lower lipophilicity. Using standard computational LogP prediction models, the phenyl analog yields a CLogP of approximately 2.6 [1]. This difference of approximately +0.81 log units represents a roughly 6.5-fold increase in the octanol-water partition coefficient for the p-tolyl compound, directly impacting passive membrane permeability and distribution coefficients in biological assays.

Medicinal Chemistry ADME Optimization Drug Design

Superior Synthetic Versatility via the 4-Chloro Electrophilic Handle Compared to the 4-Hydroxy Analog

The target compound bears a chlorine atom at the 4-position, enabling direct participation in SNAr reactions with amines, thiols, and alkoxides, as well as in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-couplings . The corresponding 4-hydroxy analog, 2-methyl-6-(p-tolyl)pyrimidin-4-ol (CAS 77232-26-9, MW 200.24), requires pre-activation (e.g., conversion to a triflate or chlorination with POCl₃) before undergoing analogous coupling reactions . This pre-activation adds synthetic steps, reduces overall yield, and introduces additional cost and purification burden. Quantitative comparison: a one-step synthesis protocol for the target compound, employing adapted Vilsmeier conditions, achieves quantitative yield from readily available precursors [1].

Organic Synthesis Cross-Coupling Building Block Utility

Positional Isomer Differentiation: C2-Methyl vs. C5-Methyl Regioisomer Impacts LogP by Δ ≈ 0.2 Units

The target compound features a methyl group at the pyrimidine C2 position and the p-tolyl group at C6 (LogP 3.41; TPSA 25.78 Ų) . The positional isomer 4-chloro-5-methyl-6-(4-methylphenyl)pyrimidine (CAS 637352-99-9), with the methyl group relocated to C5, exhibits a higher LogP of 3.6 and an identical TPSA of 25.8 Ų [1]. This ΔLogP ≈ 0.19 difference, while modest, arises purely from the methyl positional shift and can affect aqueous solubility and metabolic stability. In addition, the C2-methyl group exerts a different electronic influence on the adjacent N3 and C4 positions compared to a C5-methyl group, altering the reactivity of the 4-chloro substituent in cross-coupling chemistry.

Physicochemical Profiling Isomer Comparison Drug-likeness

Para-Tolyl vs. Ortho-Tolyl Substitution: Steric Shield Modulation at the C6 Aryl Position

The para-tolyl group in 4-chloro-2-methyl-6-(p-tolyl)pyrimidine places the methyl substituent distal to the pyrimidine ring, preserving the rotational freedom of the biaryl bond (rotatable bond count = 1) and minimizing steric clash at the C6 position . In contrast, the ortho-tolyl analog, 4-chloro-2-methyl-6-(o-tolyl)pyrimidine (CAS 53970-63-1), positions the methyl group in close proximity to the pyrimidine C5-H and N1 nitrogen, creating a steric shield that can restrict the conformation of the aryl ring and impede coordination to metal catalysts during cross-coupling reactions . While head-to-head kinetic data are not available, increased steric hindrance in ortho-substituted biaryl systems is well-documented to reduce Suzuki coupling yields by 20–50% compared to para-substituted partners under identical conditions [1].

Steric Effects Selectivity Structure-Activity Relationship

Optimal Procurement-Driven Application Scenarios for 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Scaffold Optimization

With a LogP of 3.41 and zero hydrogen bond donors , 4-chloro-2-methyl-6-(p-tolyl)pyrimidine resides within the optimal lipophilicity range for central nervous system (CNS) drug candidates (typically LogP 2–4). Its TPSA of 25.78 Ų is well below the 60–70 Ų threshold associated with poor brain penetration, making this scaffold a privileged starting point for designing brain-penetrant kinase inhibitors . The 4-chloro group serves as a reliable synthetic handle for introducing diverse amine, ether, or aryl substituents via SNAr or cross-coupling, enabling rapid SAR exploration around the pyrimidine core. Procurement of this specific isomer—rather than the C5-methyl or ortho-tolyl analogs—ensures consistent physicochemical properties and synthetic reactivity throughout a lead optimization campaign.

Agrochemical Discovery: Pesticide Lead Generation via Sequential C4 Functionalization

Patent literature identifies 4-chloro-2-methyl-6-(p-tolyl)pyrimidine and its derivatives as active ingredients in pest control compositions . The compound's demonstrated utility in this field stems from its ability to undergo controlled, sequential substitution at the C4 position, allowing the systematic variation of amine, thioether, and oxy-linked side chains while maintaining the p-tolyl pharmacophore at C6. This modularity is critical for optimizing both target-site activity and environmental degradation profiles in agrochemical candidates. Researchers developing new fungicides, herbicides, or insecticides can use this building block to generate focused libraries with tunable lipophilicity and metabolic stability.

Chemical Biology: Tool Compound Synthesis for Target Validation Studies

The clean hydrogen bond donor/acceptor profile (0 donors, 2 acceptors) and a single rotatable bond confer a relatively rigid, drug-like conformation that minimizes entropic penalties upon protein binding. This makes the compound an attractive core for designing chemical probes targeting ATP-binding pockets of kinases, methyltransferases, or other purine/pyrimidine-recognizing enzymes. In comparative transcriptomic studies, closely related chloropyrimidines have been shown to elicit distinct xenobiotic response signatures depending on subtle changes in substituent positioning [1]. The precise substitution pattern of this compound ensures reproducible biological readouts, a critical requirement for high-confidence target engagement studies.

Process Chemistry: Scalable Intermediate for Late-Stage Diversification

The 4-chloro group provides a single, well-defined electrophilic site for late-stage functionalization, simplifying reaction monitoring and impurity profiling during scale-up. Unlike the 4-hydroxy analog, which requires pre-activation and introduces additional unit operations , the target compound enters coupling reactions directly. For procurement teams supporting medicinal chemistry groups or CROs, stocking this chloro-pyrimidine building block reduces the number of parallel building blocks needed, as diverse final compounds can be accessed from a common intermediate through different nucleophiles or boronic acids. The compound's moderate LogP also facilitates standard extractive workup and chromatographic purification protocols.

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